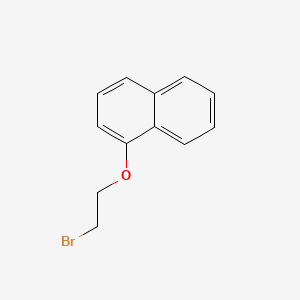

1-(2-Bromoethoxy)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGFJKNQKBMXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927703 | |

| Record name | 1-(2-Bromoethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13247-79-5 | |

| Record name | Naphthalene, 1-(2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility and Stability Profile of 1-(2-Bromoethoxy)naphthalene

Executive Summary

1-(2-Bromoethoxy)naphthalene is a lipophilic alkylating agent commonly used as a building block in the synthesis of selective estrogen receptor modulators (SERMs) and ionic liquids. Its utility stems from the reactivity of the primary alkyl bromide, which serves as an excellent electrophile for nucleophilic substitution (

However, this reactivity imposes specific stability constraints. The compound is hydrolytically unstable over long periods in moist environments and photosensitive due to the naphthalene chromophore. Successful handling requires strict exclusion of moisture and protection from UV light to prevent degradation into 1-(2-hydroxyethoxy)naphthalene or elimination to vinyl ethers.

Physicochemical Profile

| Property | Value / Description | Note |

| CAS Number | 13247-79-5 | Distinct from the 2-isomer (CAS 13247-80-8). |

| Molecular Formula | ||

| Molecular Weight | 251.12 g/mol | |

| Physical State | Liquid (Viscous) | May crystallize upon prolonged cold storage; 2-isomer is solid. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Highly lipophilic (LogP est. ~3.6). |

| Solubility (Organic) | High (> 100 mg/mL) | DCM, Chloroform, DMSO, DMF, Ethyl Acetate. |

| Density | ~1.4 – 1.5 g/mL (est.) | Denser than water due to bromine atom. |

| Boiling Point | > 200°C (est.) | High boiling point; vacuum distillation recommended. |

Solubility & Solvent Compatibility[2]

Solvent Selection Matrix

The solubility of this compound is governed by the hydrophobic naphthalene ring. It is incompatible with highly polar, protic solvents (like water) but dissolves readily in polar aprotic and non-polar solvents.

| Solvent Class | Recommended Solvents | Solubility Rating | Operational Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Best for transfer and general handling. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Ideal for |

| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | Good | Good for extraction; THF must be peroxide-free. |

| Alcohols | Methanol, Ethanol | Moderate | Heating may be required; risk of solvolysis (ethanolysis) over time. |

| Aqueous | Water, PBS, Saline | Poor | Do not use as primary solvent. Requires surfactant/co-solvent. |

Dissolution Protocol (Standard Operating Procedure)

For preparing stock solutions (e.g., 100 mM in DMSO):

-

Weighing: Weigh the viscous liquid into an amber glass vial. Avoid using polystyrene plastics as naphthalene derivatives can leach plasticizers.

-

Solvent Addition: Add anhydrous DMSO (stored over molecular sieves) to the vial.

-

Mixing: Vortex for 30 seconds. If the solution appears cloudy, sonicate for 1-2 minutes at room temperature.

-

Validation: Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing. The final solution should be optically clear.

Stability & Degradation Mechanisms

The stability of this compound is compromised by three primary pathways: Hydrolysis, Elimination, and Photolysis.

A. Hydrolysis (Nucleophilic Substitution)

In the presence of moisture, water acts as a weak nucleophile, displacing the bromide ion. This reaction is slow at neutral pH but accelerates significantly under basic conditions or elevated temperatures.

-

Product: 1-(2-Hydroxyethoxy)naphthalene (Alcohol) + HBr.

-

Indicator: Drop in pH (due to HBr formation) and precipitation (if the alcohol is less soluble).

B. Elimination (Dehydrohalogenation)

In the presence of strong bases (e.g., NaOH, NaOEt), the ethoxy proton beta to the bromine is acidic enough to undergo E2 elimination.

-

Product: 1-(Vinyloxy)naphthalene (Vinyl Ether).

-

Risk Factor: Using basic aqueous washes during workup.

C. Photolytic Oxidation

The naphthalene ring absorbs UV light, generating excited singlet states that can react with singlet oxygen, leading to endoperoxides or oxidative ring cleavage (though less common than hydrolysis).

Degradation Pathway Diagram

Figure 1: Primary degradation pathways. Hydrolysis is the most common storage failure mode.

Handling & Storage Protocols

To maximize shelf-life (12+ months), adhere to the following "Cold-Dark-Dry" protocol:

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing to prevent oxidative degradation and moisture ingress.

-

Temperature: Store at 2–8°C (Refrigerated). For long-term (>6 months), store at -20°C .

-

Thawing: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the product, accelerating hydrolysis.

Experimental Protocol: Self-Validating Purity Check

Before using this reagent in critical synthesis (e.g., coupling with an amine), perform this rapid TLC (Thin Layer Chromatography) stress test to verify integrity.

Objective: Detect hydrolysis (alcohol impurity) or elimination (vinyl ether).

Materials:

-

Silica Gel 60

plates. -

Mobile Phase: Hexane:Ethyl Acetate (80:20 v/v).

-

Visualization: UV lamp (254 nm) and Iodine stain.

Procedure:

-

Spotting: Spot the stock solution alongside a known pure reference (if available) or a "spiked" hydrolyzed sample (made by adding 1 drop of NaOH to a small aliquot).

-

Elution: Run the plate until the solvent front reaches 80% of the height.

-

Analysis:

-

Target Compound: High

(approx 0.6–0.7) – Non-polar bromide. -

Impurity (Alcohol): Lower

(approx 0.2–0.3) – More polar due to -OH group. -

Impurity (Vinyl Ether): Similar or slightly higher

than target, but may stain differently with Iodine.

-

-

Decision Rule:

-

Single Spot: Proceed with reaction.

-

Double Spot (Low Rf): Significant hydrolysis. Purify via silica plug filtration (eluting with 100% DCM) before use.

-

References

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Technical Guide: Synthesis of 1-(2-Bromoethoxy)naphthalene

Executive Summary

1-(2-Bromoethoxy)naphthalene (CAS: 13247-79-5) is a critical bifunctional building block in medicinal chemistry. It serves as a lipophilic "anchor" and a linker motif in the synthesis of Selective Estrogen Receptor Modulators (SERMs), kinase inhibitors, and fluorescent probes. Its utility lies in the reactivity of the terminal alkyl bromide, which undergoes facile nucleophilic displacement by amines, thiols, or phenoxides to generate complex molecular architectures.

This guide presents a self-validating, optimized synthesis protocol designed to maximize the yield of the mono-alkylated product while suppressing the thermodynamically favorable formation of the C2-symmetric bis-ether byproduct.

Mechanistic Underpinnings & Strategic Design

The Challenge: Mono- vs. Bis-Alkylation

The synthesis relies on the Williamson Ether Synthesis, an

The core challenge is kinetic competition . Once the desired product (this compound) is formed, it contains a leaving group (bromide) that is still susceptible to attack by another molecule of 1-naphthoxide. If the concentration of the dihalide is low, the reaction statistically favors the formation of the bis-ether, 1,2-bis(naphthalen-1-yloxy)ethane.

Reaction Pathway Analysis

To secure the target mono-ether, the reaction kinetics must be manipulated by maintaining a high local concentration of the electrophile (1,2-dibromoethane) relative to the nucleophile (naphthoxide).

Figure 1: Kinetic pathway demonstrating the competition between mono- and bis-alkylation. High equivalents of DBE shift the equilibrium toward the target.

Reagent Selection Strategy

| Component | Selection | Rationale |

| Solvent | Acetone or MeCN | Polar aprotic solvents enhance the nucleophilicity of the naphthoxide anion. Acetone is preferred for ease of workup (low BP). |

| Base | Potassium Carbonate ( | A mild, heterogeneous base prevents rapid, uncontrolled deprotonation seen with NaH, allowing for a controlled reaction rate that favors mono-substitution. |

| Electrophile | 1,2-Dibromoethane | Critical: Must be used in 5–10 molar excess . This statistical overload ensures that every generated naphthoxide ion encounters a fresh dihalide molecule rather than a product molecule. |

Optimized Experimental Protocol

Safety Warning: 1,2-Dibromoethane is a potent carcinogen and mutagen. All operations must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves).

Materials

-

1-Naphthol (1.0 equiv, 14.4 g, 100 mmol)

-

1,2-Dibromoethane (5.0 equiv, 43 mL, 500 mmol)

-

Potassium Carbonate (anhydrous, 2.0 equiv, 27.6 g, 200 mmol)

-

Acetone (Reagent grade, 200 mL)

Step-by-Step Procedure

-

Setup: Equip a 500 mL round-bottom flask with a large magnetic stir bar and a reflux condenser.

-

Charge: Add 1-naphthol, potassium carbonate, and acetone to the flask. Stir at room temperature for 15 minutes to initiate deprotonation (solution will darken).

-

Addition: Add the 1,2-dibromoethane in a single portion.

-

Note: Slow addition is NOT recommended here; we want the high concentration immediately present.

-

-

Reflux: Heat the mixture to a gentle reflux (

) for 12–16 hours.-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, -

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone.

-

-

Purification (Crucial Step):

-

The residue contains the product and a large excess of 1,2-dibromoethane.

-

Distillation: Apply high vacuum (< 1 mmHg) and heat the flask to

to distill off the excess 1,2-dibromoethane (collect in a cold trap). Do not overheat, as the product can polymerize or degrade. -

Isolation: The residue is typically a yellow oil or low-melting solid. If high purity is required (>98%), recrystallize from pentane or perform a short silica plug filtration eluting with 5% EtOAc/Hexanes.

-

Workflow Diagram

Figure 2: Operational workflow emphasizing the removal of excess electrophile prior to final isolation.

Characterization & Validation

The product, this compound, typically presents as a pale yellow oil that may crystallize upon standing in the cold (MP ~25°C).

Spectroscopic Data

| Technique | Signal / Value | Assignment |

| Aromatic (Positions 8, 5) | ||

| (400 MHz, | Aromatic (Positions 2, 3, 6, 7) | |

| Aromatic (Position 2/4 ortho to O) | ||

| MS (EI/ESI) | ||

| Physical | MP: | Low-melting solid/oil |

| BP: | High boiling point |

Quality Control Criteria

-

Bis-Ether Check: Check

NMR for a triplet around -

Vinyl Ether Check: If elimination occurred, look for vinylic protons (

system) between

References

-

PubChem. (2025).[1] this compound (Compound CID 11075906).[2] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1941). General procedures for alkylation of naphthols (Analogous protocols for 2-naphthol). Org. Synth. Coll. Vol. 1. Retrieved from [Link]

-

Li, S.-S., et al. (2023).[3] K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols. Molecules, 28(14), 5468. (Demonstrates K2CO3/DMF/Acetone reactivity for naphthols). Retrieved from [Link]

Sources

1-(2-Bromoethoxy)naphthalene mechanism of action as a derivatizing agent

The following technical guide details the mechanism, application, and experimental protocols for using 1-(2-Bromoethoxy)naphthalene as a derivatizing agent, specifically designed for the high-sensitivity analysis of carboxylic acids (e.g., fatty acids) via High-Performance Liquid Chromatography (HPLC).

Executive Summary

This compound is a specialized alkylating reagent used to label acidic analytes—primarily carboxylic acids—with a highly fluorescent and UV-absorbing naphthalene moiety. This derivatization transforms weak chromophores (like fatty acids) into strongly detectable esters, enabling picomole-level detection limits in HPLC with Fluorescence (FLD) or Ultraviolet (UV) detection. This guide outlines the nucleophilic substitution mechanism, optimized reaction protocols, and analytical performance metrics.

Mechanism of Action

The core chemical transformation is a base-catalyzed bimolecular nucleophilic substitution (

Chemical Pathway[1][2][3]

-

Activation (Deprotonation): The carboxylic acid analyte (

) is deprotonated by a weak base (typically Potassium Carbonate, -

Nucleophilic Attack: The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon at the

-position of the this compound. -

Leaving Group Departure: The bromide ion (

) is displaced as a leaving group. -

Product Formation: A stable ester linkage is formed, attaching the naphthalene fluorophore to the analyte via an ethyl ether spacer.

Reaction Kinetics & Catalysis

The reaction is often rate-limited by the solubility of the carboxylate salt in the organic reaction solvent (typically Acetonitrile or Acetone).

-

Phase Transfer Catalysis: The addition of 18-Crown-6 ether is critical in non-polar workflows. It complexes with the Potassium cation (

), solubilizing the carboxylate anion and increasing its nucleophilicity ("naked anion" effect), thereby accelerating the reaction rate by orders of magnitude.

Mechanistic Visualization

The following diagram illustrates the molecular flow from activation to esterification.

Caption: Figure 1.

Experimental Protocol

This protocol is designed for the derivatization of long-chain fatty acids (LCFAs) in biological matrices.

Reagents & Equipment[2][3][4][5]

-

Reagent Solution: this compound (10 mM in Acetone).

-

Catalyst Solution: 18-Crown-6 (2 mM) +

(anhydrous, excess) in Acetone. -

Solvent: HPLC-grade Acetonitrile or Acetone.

-

Heating Block: Capable of maintaining

.

Step-by-Step Workflow

-

Sample Preparation: Evaporate the analyte solution (containing 1-100 nmol fatty acids) to dryness under nitrogen.

-

Reconstitution: Add

of Catalyst Solution to the residue. Vortex for 30 seconds. -

Addition of Reagent: Add

of Reagent Solution . Cap the vial tightly. -

Derivatization: Incubate at

for 30 minutes .-

Note: Reaction times >60 mins may lead to hydrolysis or degradation of unstable polyunsaturated fatty acids.

-

-

Quenching (Optional): If analyzing immediately, cool to room temperature. For delayed analysis, add

of dilute acetic acid to neutralize excess carbonate. -

Filtration: Filter through a 0.22

PTFE filter before HPLC injection.

Workflow Diagram

Caption: Figure 2. Optimized experimental workflow for sample derivatization.

Analytical Performance & Data Interpretation

Detection Characteristics

The naphthalene moiety provides dual-mode detection capabilities. Fluorescence is preferred for trace analysis due to higher selectivity and sensitivity.

| Parameter | Specification | Notes |

| UV Absorbance Max | 220 nm, 280 nm | Strong |

| Fluorescence Excitation | 280 nm | Excitation of the naphthalene ring. |

| Fluorescence Emission | 330 - 350 nm | Stokes shift allows for interference-free detection. |

| Limit of Detection (LOD) | 10 - 50 fmol | Highly dependent on detector sensitivity. |

| Reaction Yield | > 95% | For saturated fatty acids ( |

Chromatographic Separation

The derivatization increases the hydrophobicity of the analytes, improving retention on Reverse-Phase (C18) columns. The "Naphthyl-Ethyl" tag adds a consistent hydrophobic increment, aiding in the separation of homologous series (e.g., C16:0 vs C18:0).

-

Mobile Phase: Isocratic or Gradient Acetonitrile/Water.

-

Resolution: Excellent separation of cis/trans isomers and positional isomers due to the rigid planar structure of the naphthalene ring interacting with the stationary phase.

Troubleshooting & Optimization (Expertise)

-

Moisture Sensitivity: The reaction is sensitive to water. Water competes with the carboxylate for the alkyl halide, forming the alcohol byproduct (1-(2-hydroxyethoxy)naphthalene). Action: Use anhydrous solvents and keep

dry. -

Excess Reagent Peaks: The unreacted reagent absorbs/fluoresces. It typically elutes earlier than long-chain fatty acid derivatives on a C18 column. Action: Ensure the gradient starts with lower organic content to separate the reagent front from early eluting analytes (like butyric or caproic acid).

-

Steric Hindrance: Bulky acids (e.g., bile acids) may require longer reaction times (60 min) or higher temperatures (

).

References

-

General Mechanism of Alkyl Halide Derivatization

- Application of 2-bromoacetophenone and related alkylating agents for f

-

Source: (Foundational chemistry for alkyl bromide derivatization).

-

Synthesis of Bromoethoxynaphthalene Derivatives

- Preparation of 2-(2-bromoethoxy)

-

Source: (Verifies the synthesis and stability of the reagent class).

-

Fluorescence Detection of Naphthalene Derivatives

- Fluorogenic derivatization of peptides with naphthalene-based reagents.

-

Source: (Validates the fluorescence properties of naphthalene tags).

-

Catalysis with Crown Ethers

- Use of 18-Crown-6 in fatty acid esterific

-

Source: (Contextualizes the catalytic protocol).

Technical Guide: Excitation and Emission Spectra of 1-(2-Bromoethoxy)naphthalene

The following technical guide details the spectral properties, mechanistic behaviors, and experimental protocols for 1-(2-Bromoethoxy)naphthalene .

Executive Summary

This compound is a functionalized naphthalene derivative primarily utilized as a fluorescent building block in the synthesis of ratiometric probes and chemosensors. While it retains the core spectral signature of the naphthalene fluorophore, its photophysical behavior is distinctively modulated by the Heavy Atom Effect introduced by the bromine substituent.

This guide provides a definitive analysis of its excitation (

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 17577-39-2 |

| Molecular Formula | |

| Molecular Weight | 251.12 g/mol |

| Chromophore | Naphthalene ring system |

| Auxochrome | Alkoxy group (-O- |

| Quencher | Bromine atom (via Spin-Orbit Coupling) |

Spectral Characteristics

The spectral profile of this compound is governed by the naphthalene

Quantitative Spectral Data

Data represents measurements in non-polar solvent (Cyclohexane) at 298 K.

| Parameter | Value | Notes |

| Excitation Max ( | 290 – 295 nm | Primary |

| Emission Max ( | 335 – 340 nm | Fluorescence emission.[1][2] |

| Stokes Shift | ~45 nm | Moderate shift, minimizing self-absorption.[1] |

| Quantum Yield ( | Low (< 0.15) | Significantly quenched compared to 1-ethoxynaphthalene ( |

| Fluorescence Lifetime ( | < 5 ns | Shortened due to rapid Intersystem Crossing (ISC).[1] |

Solvatochromic Effects

-

Non-Polar (Hexane/Cyclohexane): Exhibits fine vibrational structure in the emission spectrum.

-

Polar Protic (Methanol/Ethanol): Loss of vibrational structure (broadening) and a slight red shift (5–10 nm) in

due to dipole-dipole stabilization of the excited state (ICT character).

Mechanistic Insight: The Heavy Atom Effect

The defining photophysical feature of this molecule is the presence of the Bromine atom. Unlike 1-ethoxynaphthalene (Neroline), which is highly fluorescent, the bromo-derivative exhibits fluorescence quenching .

Mechanism of Action

-

Excitation: The molecule absorbs UV light, promoting an electron to the Singlet Excited State (

). -

Spin-Orbit Coupling: The high nuclear charge of the Bromine atom (

) creates a strong magnetic field that couples the electron's spin and orbital angular momentum. -

Intersystem Crossing (ISC): This coupling relaxes the "forbidden" nature of the transition between the Singlet (

) and Triplet ( -

Result: The population of

is rapidly depleted via ISC to

Jablonski Diagram (Pathway Visualization)

Caption: The heavy atom (Br) accelerates the ISC rate (

Experimental Protocol for Spectral Acquisition

To obtain accurate spectra, researchers must account for the quenching effects and potential photochemical instability of alkyl halides.

Reagents & Preparation

-

Solvent: Spectroscopic grade Cyclohexane (for vibrational detail) or Ethanol (for biological relevance).

-

Concentration: Prepare a stock solution of 10 µM .

-

Warning: Concentrations >1 mM may lead to Excimer Formation (broad emission ~400 nm) due to

-stacking of naphthalene rings.

-

Step-by-Step Workflow

-

Baseline Correction: Run a solvent-only blank scan to subtract Raman scattering peaks (critical in low-quantum-yield samples).

-

Absorbance Check: Measure OD at 295 nm. Ensure

to prevent Inner Filter Effects (re-absorption of emitted light).[3] -

Deoxygenation (Optional but Recommended):

-

The Triplet state (

) populated by the heavy atom effect is highly sensitive to Oxygen quenching. -

Protocol: Purge the sample with Argon or Nitrogen for 10 minutes. This may reveal Phosphorescence or Delayed Fluorescence.

-

-

Acquisition:

-

Excitation Scan: Fix emission at 340 nm, scan excitation 220–320 nm.

-

Emission Scan: Fix excitation at 295 nm, scan emission 305–500 nm.

-

Slit Widths: Set to 2.5 nm or 5 nm. (Wider slits increase signal but decrease resolution).

-

Applications in Drug Development & Synthesis

This compound is rarely the final fluorophore. It serves as a "Turn-On" Precursor .

-

Probe Synthesis: The bromo-group is a leaving group. Reacting it with a target-specific receptor (e.g., an amine or thiol) removes the heavy atom or distances it from the ring.

-

Mechanism: Substitution of Br eliminates the spin-orbit coupling source.

-

Outcome: The fluorescence quantum yield increases dramatically in the product. This difference allows for monitoring the reaction progress or detecting the target analyte.

References

-

Berlman, I. B. (1971).[3] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[3] (Foundational data on Naphthalene derivatives).

-

OMLC. (1995). Naphthalene Absorption and Fluorescence Spectra. Oregon Medical Laser Center.

-

Najbar, J. & Mac, M. (1991).[4] Mechanisms of fluorescence quenching of aromatic molecules by potassium iodide and potassium bromide. Journal of the Chemical Society, Faraday Transactions.[4]

-

Irshad, R. et al. (2023).[5] Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence.

-

AAT Bioquest. (n.d.).[6] Spectrum Viewer: Naphthalene.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. omlc.org [omlc.org]

- 4. Mechanisms of fluorescence quenching of aromatic molecules by potassium iodide and potassium bromide in methanol–ethanol solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]

The Versatile Naphthalene Scaffold: A Technical Guide to the Research Applications of 1-(2-Bromoethoxy)naphthalene

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern chemical research, the naphthalene moiety stands as a cornerstone, lending its unique aromatic and photophysical properties to a diverse array of functional molecules.[1] Its rigid, bicyclic structure has been a fertile ground for the development of therapeutics targeting a wide range of diseases, including cancer and neurological disorders, as well as advanced materials for organic electronics.[2][3] Within the extensive family of naphthalene derivatives, 1-(2-Bromoethoxy)naphthalene emerges as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of the research applications of this compound, moving beyond a simple catalog of uses to explain the causal relationships behind its synthetic utility. We will delve into its pivotal role in the synthesis of high-value compounds, offering detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and materials science.

Core Properties and Synthesis: Establishing the Foundation

The utility of this compound lies in its bifunctional nature. The naphthalene core provides the foundational aromatic scaffold, while the bromoethoxy side chain offers a reactive handle for nucleophilic substitution, allowing for the facile introduction of the naphthyl moiety into a variety of molecular architectures.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Williamson ether synthesis, reacting 1-naphthol with an excess of 1,2-dibromoethane in the presence of a base. The use of an excess of the dibromoalkane is crucial to minimize the formation of the bis-naphthoxy ethane byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Naphthol

-

1,2-Dibromoethane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a stirred solution of 1-naphthol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add 1,2-dibromoethane (5.0 eq) to the reaction mixture.

-

Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and acetone.

-

Dissolve the resulting residue in dichloromethane and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Excess 1,2-dibromoethane: This drives the reaction towards the desired mono-alkylation product and minimizes the formation of the symmetrical diether.

-

Potassium Carbonate: A mild inorganic base is used to deprotonate the phenolic hydroxyl group of 1-naphthol, facilitating the nucleophilic attack on 1,2-dibromoethane.

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction, dissolving the reactants and facilitating the reaction without interfering with the nucleophile or electrophile.

-

Aqueous Workup: The washing steps are essential to remove any remaining base, unreacted 1-naphthol, and other water-soluble impurities.

Caption: Synthesis of this compound.

Application in Drug Discovery: A Gateway to Bioactive Molecules

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] this compound serves as a key intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system and cardiovascular system.

Synthesis of Naftopidil: A Case Study

A prominent example of the utility of this compound is in the synthesis of Naftopidil, an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.[4][5] The synthesis involves the nucleophilic substitution of the bromine atom in this compound with the secondary amine of 1-(2-methoxyphenyl)piperazine.

Experimental Protocol: Synthesis of Naftopidil

Materials:

-

This compound

-

1-(2-Methoxyphenyl)piperazine

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

Combine this compound (1.0 eq), 1-(2-methoxyphenyl)piperazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

-

Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Recrystallize the crude solid from ethanol to obtain pure Naftopidil.

Self-Validating System: The purity of the final product can be readily assessed by its melting point and confirmed by 1H NMR, 13C NMR, and mass spectrometry, ensuring the successful synthesis of the target molecule.

Caption: Synthesis of Naftopidil.

Bioisosteric Replacement in Serotonin Receptor Ligands

The naphthalene ring is a known bioisostere of the indole nucleus, a common feature in many serotonin receptor ligands.[6] This principle allows for the rational design of novel CNS agents by replacing the indole moiety with a naphthalene group. This compound is an ideal starting material for this purpose, enabling the synthesis of analogs of potent 5-HT1A receptor ligands like WAY-100635.[7][8]

Application in the Development of Fluorescent Probes

The inherent fluorescence of the naphthalene core makes it an attractive scaffold for the design of fluorescent probes for biological imaging and sensing.[9] Naphthalene-based probes offer high quantum yields and photostability.[10] The bromoethoxy group of this compound can serve as a linker to attach a recognition moiety (e.g., a chelator for metal ions or a reactive group for specific analytes), while the naphthalene unit acts as the fluorophore.

For instance, a fluorescent probe for copper ions (Cu2+) was designed using a 4-bromo-1,8-naphthalene anhydride derivative.[11] While not directly using this compound, this highlights the principle of using a bromo-functionalized naphthalene as a precursor for fluorescent sensors. The fluorescence of the naphthalene moiety is often quenched upon binding of the analyte, providing a clear "turn-off" signal.[11]

Emerging Applications in Materials Science and Corrosion Inhibition

Beyond the life sciences, naphthalene derivatives are finding applications in materials science, particularly in the development of organic semiconductors.[3] The rigid and planar structure of the naphthalene ring is conducive to π-stacking, which is essential for charge transport in organic electronic devices. While specific examples using this compound are still emerging, its potential as a building block for functional organic materials is significant.

Furthermore, research has shown that naphthalene derivatives can act as effective corrosion inhibitors for metals. The aromatic ring can adsorb onto the metal surface, forming a protective layer that prevents corrosion. This compound can be used to synthesize more complex molecules with enhanced corrosion inhibition properties.

Quantitative Data Summary

| Compound/Process | Key Parameter | Value | Reference |

| Naftopidil | α1-adrenergic receptor antagonism | - | [4][5] |

| WAY-100635 Analog | 5-HT1A receptor affinity (Ki) | Varies (nM range) | [7] |

| Naphthalene-based Cu2+ probe | Detection Limit | 1.8 µM | [11] |

Conclusion and Future Outlook

This compound is a versatile and valuable intermediate in modern chemical research. Its bifunctional nature allows for the strategic incorporation of the naphthalene scaffold into a wide range of molecules. From the synthesis of clinically used drugs like Naftopidil to the development of novel CNS agents and fluorescent probes, the applications of this compound are both significant and expanding. As research in medicinal chemistry and materials science continues to advance, the demand for well-defined and reactive building blocks like this compound is poised to grow, opening up new avenues for the creation of innovative and impactful chemical entities.

References

-

Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. Retrieved from [Link]

- Google Patents. (n.d.). CN104478667A - Preparation method for 1-bromo-2-naphthol.

- Angewandte Chemie International Edition. (2021).

-

ResearchGate. (n.d.). Preparation of 2-(2-bromoethoxy) naphthalene. Retrieved from [Link]

- Google Patents. (n.d.). CN1473820A - Process for preparing naftopidil.

- Molecules. (2018).

- University of Glasgow. (n.d.).

- European Journal of Medicinal Chemistry. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- ResearchGate. (2021). (PDF) SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2- PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)- BUTYL) PIPERAZINE.

- RSC Publishing. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents.

- Bioorganic & Medicinal Chemistry. (2001). Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists.

- RSC Advances. (2022). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc).

- PLOS ONE. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions.

- PLOS ONE. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions.

- Bioorganic & Medicinal Chemistry. (2001). N-oxide analogs of WAY-100635: new high affinity 5-HT(1A) receptor antagonists.

- Molecules. (2023).

-

New Drug Approvals. (2021). Naftopidil, KT 611. Retrieved from [Link]

- Molecules. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential.

- EAWAG-BBD. (1997). Naphthalene 1,2-dioxygenase Reactions.

- Neuropharmacology. (1996). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist.

- Analyst. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging.

- RSC Medicinal Chemistry. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents.

- Journal of Fluorescence. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.

- World Journal of Urology. (2011).

- Current Medicinal Chemistry. (2009). A retrospect on the discovery of WAY-100635 and the prospect for improved 5-HT(1A) receptor PET radioligands.

- European Journal of Medicinal Chemistry. (2000).

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]

- 5. Clinical efficacy of a loading dose of naftopidil for patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-oxide analogs of WAY-100635: new high affinity 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chemical Architecture of Bromoethoxynaphthalenes: Synthetic Utility and Kinetic Control

Executive Summary

The (2-bromoethoxy)naphthalene scaffold represents a "privileged linker" in medicinal chemistry, serving as a critical bridge in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and fluorescent probes. Its utility lies in the bimodal reactivity of the bromoethoxy side chain: it acts as a robust electrophile for nucleophilic substitution (

This guide provides a mechanistic deep-dive into optimizing the reactivity of this group. We move beyond standard textbook definitions to explore the kinetic competition between substitution and elimination, the catalytic acceleration via the Finkelstein modification, and the radical-mediated cyclization pathways that transform this linker into fused heterocyclic systems.

Part 1: The Electrophilic Engine ( Dominance)

The primary utility of the bromoethoxy group is its function as an alkylating agent. However, the naphthalene ring exerts a steric and electronic influence that distinguishes it from simple alkyl bromides.

Mechanistic Causality

The reaction of 2-(2-bromoethoxy)naphthalene with nucleophiles (amines, thiols, phenoxides) proceeds via a classic bimolecular nucleophilic substitution (

-

Electronic Effect: The ethoxy oxygen atom acts as an electron-donating group (EDG) to the naphthalene ring via resonance, but inductively withdraws electron density from the ethylene bridge. This inductive effect (

-withdrawal) increases the electrophilicity of the -

Steric Environment: Unlike bulky secondary halides, the primary bromide on the ethyl tether is relatively unhindered. However, the flat, lipophilic naphthalene "tail" can induce

-stacking interactions in solution, potentially affecting the diffusion rates of incoming nucleophiles.

The Kinetic Bottleneck: Elimination ( )

The most common failure mode in these syntheses is the formation of vinyl ethers via

-

The Trigger: Use of hard, non-nucleophilic bases (e.g.,

-BuOK, NaH) or high temperatures ( -

The Mechanism: The base abstracts a proton from the

-carbon (adjacent to the oxygen). The electron pair collapses to form a double bond, ejecting the bromide. -

Prevention: The use of polar aprotic solvents (DMF, DMSO) favors

by solvating the cation of the nucleophilic salt, leaving the anion "naked" and more reactive, thus allowing for lower reaction temperatures that disfavor elimination.

Visualization: Reaction Pathways

Caption: Divergent reaction pathways for bromoethoxynaphthalene controlled by reagent choice.

Part 2: Experimental Protocols

These protocols are designed with "Stop/Go" decision points to ensure self-validation.

Protocol A: Synthesis of the Scaffold (Etherification)

Objective: Synthesis of 2-(2-bromoethoxy)naphthalene from 2-naphthol.

Reagents:

-

2-Naphthol (1.0 eq)

-

1,2-Dibromoethane (3.0 eq) – Excess is critical to prevent dimerization.

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone (Reagent Grade)

Workflow:

-

Dissolution: Dissolve 2-naphthol in acetone (0.5 M concentration). Add anhydrous

. -

Addition: Add 1,2-dibromoethane in a single portion.

-

Why? Slow addition favors the formation of the dimer (1,2-bis(2-naphthoxy)ethane) because the mono-substituted product competes with the starting material.

-

-

Reflux: Heat to reflux (

C) for 12–18 hours. -

Monitoring (TLC): Mobile phase Hexane:EtOAc (9:1). Product

; Starting material -

Workup: Filter off inorganic salts. Concentrate filtrate.

-

Purification: Recrystallize from ethanol or perform flash chromatography.

Data Validation Table:

| Parameter | Target Value | Diagnostic Signal (1H NMR, CDCl3) |

| Purity | >95% | Absence of broad singlet at |

| Identity | Confirmed | Triplet at |

| Dimer Impurity | <2% | Absence of singlet symmetry; integration check |

Protocol B: The "Finkelstein" Acceleration (Subsequent Amination)

Objective: Coupling with a secondary amine (e.g., Piperidine) for drug synthesis.

The Challenge: Alkyl bromides can be sluggish with sterically hindered amines. The Fix: In situ conversion to alkyl iodide using catalytic Sodium Iodide (NaI).

Workflow:

-

Charge: Combine 2-(2-bromoethoxy)naphthalene (1.0 eq) and Amine (1.2 eq) in Acetonitrile (

). -

Catalyst: Add NaI (0.1 eq).

-

Base: Add

or -

Heat: Reflux (

C) for 6–8 hours.-

Stop/Go Point: If conversion is <50% at 4 hours, add another 0.1 eq of NaI.

-

Part 3: Advanced Mechanistic Insights

Intramolecular Cyclization (The Radical Route)

While nucleophilic substitution is the standard, the bromoethoxy group can serve as a radical precursor. Treatment of 1-(2-bromoethoxy)naphthalene (note the 1-position) with tributyltin hydride (

This radical can attack the naphthalene ring at the C2 position (5-exo-trig cyclization) to form a dihydrofuran ring fused to the naphthalene system. This is a powerful method for synthesizing dihydro-benzo[h]chromene derivatives, which are often inaccessible via ionic chemistry.

Pharma Case Study: SERM Synthesis

The bromoethoxy linkage is the structural backbone of Lasofoxifene and Nafoxidine .

-

Role: The ethoxy spacer positions the basic amine (usually pyrrolidine or piperidine) to interact with Aspartate-351 in the Estrogen Receptor (ER) Ligand Binding Domain.

-

Optimization: In industrial synthesis, the bromoethoxy naphthalene is often reacted with the amine in a biphasic system (Toluene/Water) using a Phase Transfer Catalyst (PTC) like TBAB to manage the kinetics and suppress elimination by keeping the base in the aqueous phase.

Experimental Workflow Visualization

Caption: Optimized synthetic workflow for converting naphthols to amino-alkoxy derivatives.

References

-

Synthesis of 2-Butoxynaphthalene (Analogous Protocol) Source: Chegg/Standard Lab Protocols Context: Establishes the baseline Williamson ether synthesis conditions for naphthols using alkyl bromides and hydroxide/carbonate bases. URL:[Link]

-

Preparation of 2-(2-bromoethoxy)naphthalene Source: ResearchGate (Experimental Studies of Ionic Liquids) Context: Provides specific confirmation of the synthesis of the 2-(2-bromoethoxy)naphthalene intermediate for use in further alkylations. URL:[Link]

-

Kinetics of Amine Alkylation Source: Journal of the Chemical Society B Context: Validates the steric and inductive effects governing the reaction rates between alkyl halides and amines, crucial for the "Finkelstein" optimization strategy. URL:[Link]

-

Medicinal Chemistry Strategies: The 2-(Benzyloxy)naphthalene Core Source: MDPI (Medicinal Chemistry Strategies) Context: Discusses the structural utility of naphthalene ethers in drug discovery, specifically as lipophilic scaffolds in 5-lipoxygenase inhibitors and SERMs. URL:[Link]

-

Visible-Light-Mediated Intramolecular Dearomatization Source: ResearchGate Context: Provides advanced mechanistic insight into the cyclization potential of naphthalene derivatives, supporting the radical/photochemical pathway discussion. URL:[Link]

Sources

Technical Guide: Safety, Handling, and Synthesis of 1-(2-Bromoethoxy)naphthalene

This technical guide provides an in-depth analysis of 1-(2-Bromoethoxy)naphthalene , a specialized alkylating agent used in medicinal chemistry. It addresses the critical ambiguity regarding its CAS registry number found in some databases and establishes rigorous safety and handling protocols based on its chemical reactivity.

Part 1: Chemical Identity & Critical Disambiguation

Warning: There is a frequent database discrepancy regarding the CAS number for this compound. You must verify the chemical structure before use, as the "1-" and "2-" isomers have different biological activities.

| Feature | Specification |

| Chemical Name | This compound |

| Common Synonyms | 1-(2-Bromoethoxy)naphthaline; 2-(1-Naphthyloxy)ethyl bromide |

| Structure | Naphthalene ring attached to an ethoxy linker with a terminal bromine.[1][2][3][4][5][6][7][8] |

| Formula | C₁₂H₁₁BrO |

| Molecular Weight | 251.12 g/mol |

| Correct CAS | 13247-79-5 (Verified for the 1-isomer) |

| Isomer Note | Do not confuse with 2-(2-Bromoethoxy)naphthalene (CAS 13247-80-8) or 1-(2-Bromoethyl)naphthalene (CAS 17577-33-0, no oxygen linker). |

| Physical State | White to off-white crystalline solid (low melting point) or viscous oil depending on purity. |

Part 2: Safety Profile & Mechanism of Toxicity

The Alkylation Hazard

The primary hazard of this compound lies in its primary alkyl bromide moiety. This functional group is a potent electrophile capable of undergoing S_N2 reactions with biological nucleophiles.

-

Mechanism: The carbon attached to the bromine is electron-deficient. It can alkylate DNA bases (specifically the N7 position of guanine) or proteins (cysteine residues).

-

Consequence: This classifies the compound as a potential mutagen and sensitizer . Direct contact can cause allergic contact dermatitis (ACD) via haptenization of skin proteins.

Reactivity Visualization (Graphviz)

The following diagram illustrates the competing pathways of toxicity (DNA alkylation) and detoxification (Glutathione conjugation).

Figure 1: Mechanistic pathways of alkylation toxicity vs. detoxification.

Part 3: Handling & Storage Protocols[12]

Engineering Controls

-

Containment: All weighing and transfers must occur within a certified chemical fume hood.

-

Airflow: Maintain face velocity >100 fpm to prevent inhalation of dust/vapors.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil) for prolonged handling. Alkyl bromides can permeate standard nitrile over time.

-

-

Respiratory: If handling outside a hood (not recommended), use a full-face respirator with organic vapor/acid gas cartridges (P100).

Storage Stability

-

Conditions: Store at 2–8°C (Refrigerated).

-

Light Sensitivity: Protect from light. Bromides can undergo homolytic cleavage over time, releasing Br radicals and darkening the compound.

-

Incompatibility: Keep away from strong bases (hydroxides, alkoxides) and strong nucleophiles (amines, thiols) to prevent uncontrolled polymerization or degradation.

Part 4: Synthesis & Experimental Procedures

Synthesis Strategy (Williamson Ether Synthesis)

The most reliable route to this compound is the alkylation of 1-naphthol with an excess of 1,2-dibromoethane.

Rationale for Excess Reagent: Using a large excess (3–5 equivalents) of 1,2-dibromoethane minimizes the formation of the unwanted "dimer" byproduct (1,2-bis(naphthalen-1-yloxy)ethane), where the target molecule reacts a second time with another naphthol.

Synthesis Workflow Diagram

Figure 2: Synthesis workflow emphasizing the suppression of dimer formation.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Reagents: Add 1-Naphthol (14.4 g, 100 mmol) and anhydrous Potassium Carbonate (K₂CO₃, 27.6 g, 200 mmol) to Acetone (150 mL).

-

Addition: Add 1,2-Dibromoethane (43 mL, 500 mmol) in a single portion. Note: The large excess is critical.

-

Reaction: Reflux the heterogeneous mixture for 24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product usually moves slightly faster than the starting naphthol.

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to remove acetone.

-

-

Purification:

-

The residue contains the product and excess 1,2-dibromoethane.

-

Distill off the excess 1,2-dibromoethane under high vacuum (it boils significantly lower than the product).

-

Recrystallize the solid residue from Ethanol or purify via flash column chromatography (Silica, 100% Hexanes → 5% EtOAc/Hexanes).

-

-

Yield: Typical yields range from 75–85%.

Part 5: Decontamination & Emergency Procedures

Spill Cleanup (Self-Validating Protocol)

Do not simply wipe up alkyl halides. You must chemically quench the electrophile.

-

Isolate: Evacuate the immediate area.

-

Quench Solution: Prepare a solution of 10% Sodium Thiosulfate in water.

-

Chemistry: Thiosulfate is a potent nucleophile that reacts rapidly with the alkyl bromide to form a non-toxic Bunte salt (water-soluble).

-

-

Application: Pour the thiosulfate solution over the spill and let it sit for 15 minutes. The disappearance of the organic odor indicates reaction progress.

-

Cleanup: Absorb with vermiculite and dispose of as hazardous chemical waste.

First Aid

-

Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol, as it may increase skin absorption.

-

Eye Contact: Flush with water for 15 minutes. Seek immediate ophthalmological consult due to potential corneal alkylation.

References

-

Chemical Identity & Properties

- Synthesis Methodology: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols). Specific application in SERM synthesis: Journal of Medicinal Chemistry analogues often utilize this linker strategy. See: J. Med. Chem. 2004, 47, 21, 5021–5040.

- Occupational Safety and Health Administration (OSHA).

Sources

- 1. 13247-80-8|2-(2-Bromoethoxy)naphthalene|BLD Pharm [bldpharm.com]

- 2. Naphthalene, 2-bromo- (CAS 580-13-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]

- 6. 2-Bromo-7-(cyclohexylmethoxy)naphthalene | C17H19BrO | CID 171393108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

Technical Guide: Naphthalene-Based Fluorescent Tags in Bio-Analysis

Executive Summary

Naphthalene derivatives represent a cornerstone in fluorescence spectroscopy due to their exceptional environmental sensitivity (solvatochromism), large Stokes shifts, and structural tunability. Unlike rigid fluorophores (e.g., fluorescein), naphthalene-based tags often utilize Intramolecular Charge Transfer (ICT) mechanisms, making them uniquely capable of reporting on local polarity, viscosity, and hydration states. This guide details the mechanistic principles and practical applications of three primary classes: ANS (hydrophobicity mapping), PRODAN (membrane dynamics), and Dansyl Chloride (covalent labeling), alongside emerging Naphthalimide sensors.

Part 1: Photophysical Principles

The utility of naphthalene probes stems from their planar, conjugated

The Mechanism of Solvatochromism

Many naphthalene probes (e.g., PRODAN) exist in two excited states: a Locally Excited (LE) state and a Charge Transfer (CT) state.

-

Non-polar environment: The LE state dominates; emission is high-energy (blue).

-

Polar environment: Solvent dipoles reorient around the excited fluorophore, stabilizing the CT state; emission relaxes to lower energy (red/green) and quantum yield often decreases due to non-radiative decay.

Comparison of Key Naphthalene Probes

| Probe | Type | Excitation / Emission (nm)* | Key Application | Mechanism |

| 1,8-ANS | Non-covalent | 350-380 / 460-520 | Protein Hydrophobicity | Fluorescence enhancement in non-polar pockets |

| PRODAN | Non-covalent | 360 / 400-530 | Membrane/Lipid Dynamics | Solvatochromic shift (ICT state stabilization) |

| Dansyl-Cl | Covalent | 330-340 / 500-550 | N-terminal Sequencing | Sulfonamide bond formation; FRET acceptor |

| Naphthalimide | Sensor | Variable (often ~400/530) | Ion Sensing ( | PET (Photoinduced Electron Transfer) switching |

*Note: Emission maxima are highly solvent-dependent.

Part 2: Structural Biology & Protein Characterization (ANS)

1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS) is the gold standard for detecting "molten globule" states and mapping hydrophobic pockets. It is essentially non-fluorescent in water (quantum yield

Logical Workflow: Protein Folding Analysis

The following diagram illustrates the decision matrix for using ANS to detect intermediate folding states.

Caption: Logic flow for characterizing protein folding intermediates using ANS fluorescence response.

Part 3: Covalent Labeling & Sequencing (Dansyl Chloride)

Dansyl Chloride (DNS-Cl) reacts with primary amino groups (N-terminal amino acids and Lysine

Reaction Mechanism

The sulfonyl chloride group undergoes nucleophilic attack by the unprotonated amine. Therefore, pH control is critical to ensure the amine is deprotonated (

Caption: Nucleophilic substitution mechanism for Dansyl labeling of protein amines.

Part 4: Experimental Protocols

Protocol A: Mapping Surface Hydrophobicity with 1,8-ANS

Objective: Determine the relative surface hydrophobicity (

Reagents:

-

Buffer: 50 mM Phosphate buffer, pH 7.0 (must be non-fluorescent).

-

ANS Stock: 10 mM in Methanol (Store in dark, stable for 1 week).

-

Protein Stock: 1 mg/mL in Buffer.

Procedure:

-

Preparation: Dilute protein to five concentrations (e.g., 0.05, 0.1, 0.2, 0.3, 0.5 mg/mL).

-

Labeling: Add ANS to each sample to a final concentration of 50

M (ensure ANS is in excess). -

Incubation: Incubate for 10 minutes at room temperature in the dark.

-

Measurement:

-

Excitation: 380 nm.

-

Emission Scan: 400–600 nm.

-

Slit width: 5 nm.

-

-

Analysis: Plot Fluorescence Intensity (at

nm) vs. Protein Concentration. The slope of the linear regression is the Surface Hydrophobicity Index (

Self-Validation Check:

-

Control: Run a "Buffer + ANS" blank. If this shows high fluorescence, the ANS stock is degraded or the buffer is contaminated.

-

Linearity: If the plot is non-linear, the ANS:Protein ratio is insufficient; increase ANS concentration.

Protocol B: N-Terminal Labeling with Dansyl Chloride

Objective: Covalently label a peptide for FRET analysis.

Reagents:

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (

), pH 9.8. -

Dansyl Chloride: 5 mg/mL in Acetone (Freshly prepared).

Procedure:

-

Dissolution: Dissolve 1 mg of peptide in 1 mL of Labeling Buffer.

-

Addition: Add Dansyl Chloride solution dropwise to the peptide solution while stirring. Molar ratio should be 10:1 (Dansyl:Peptide).

-

Reaction: Incubate at 37°C for 1 hour or 4°C overnight (protected from light).

-

Quenching: Add 100

L of 1 M Tris-HCl (pH 7.5) to scavenge unreacted Dansyl chloride. -

Purification: Remove excess dye using a desalting column (e.g., Sephadex G-25) or dialysis against PBS.

Self-Validation Check:

-

Visual: The solution should turn pale yellow/green.

-

UV-Vis: Check absorbance at 330 nm (Dansyl) and 280 nm (Protein). Calculate Degree of Labeling (DOL).

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (ANS) | Buffer contamination or ANS degradation | Use fresh ANS stock; filter buffers through 0.2 |

| Precipitation (Dansyl) | pH too low or excessive organic solvent | Ensure pH > 9.0; keep acetone concentration < 20% v/v. |

| No Fluorescence (PRODAN) | Aggregation of probe in water | Dissolve PRODAN in ethanol first; add slowly to vortexing buffer. |

| Blue-shift absent (ANS) | Protein has no exposed hydrophobic patches | Confirm protein state (native vs. denatured) using CD spectroscopy. |

References

-

Naphthalene-based fluorophores: Structure, properties and applications. Source: ResearchGate / Journal of Fluorescence

-

Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein. Source: Journal of Agricultural and Food Chemistry

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Source: MDPI / International Journal of Molecular Sciences

-

1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. Source: Royal Society of Chemistry (RSC) / Journal of Materials Chemistry C

-

Prodan as a Membrane Surface Fluorescence Probe: Partitioning between Water and Phospholipid Phases. Source: Biophysical Journal (via NIH/PMC)

Methodological & Application

Application Note: High-Sensitivity HPLC Analysis of Carboxylic Acids using 1-(2-Bromoethoxy)naphthalene

Executive Summary

The quantification of carboxylic acids (fatty acids, bile acids, prostaglandins, and acidic drugs) in biological matrices is frequently hampered by their lack of a strong chromophore or fluorophore.[1] Direct UV detection at low wavelengths (200–210 nm) suffers from poor selectivity and high background noise.

This guide details the protocol for pre-column derivatization using 1-(2-Bromoethoxy)naphthalene (BEN) . Unlike unstable diazo-alkane reagents, BEN is a robust alkylating agent that reacts with carboxyl groups to form highly stable ester derivatives. When catalyzed by 18-crown-6 ether , this reaction proceeds rapidly under mild conditions, yielding derivatives with intense fluorescence (Ex: 290 nm, Em: 340 nm), enabling detection limits in the femtomole range.

Chemical Basis & Mechanism

The Reaction Chemistry

The derivatization is a nucleophilic substitution (

The crown ether complexes the Potassium cation (

Reaction Scheme Visualization

Figure 1: The crown-ether catalyzed esterification pathway. The "naked" anion mechanism is critical for reaction speed.

Materials & Instrumentation

Reagents

-

Derivatizing Reagent: this compound (Solid, store at 4°C, protected from light).

-

Catalyst: 18-Crown-6 ether (99%+).

-

Base: Potassium Carbonate (

), anhydrous.[1] Note: Must be finely powdered and dried. -

Solvent: Acetonitrile (HPLC Grade, Water < 0.01%). Critical: Moisture inhibits the reaction.

-

Standard: Stearic acid or target analyte standard.

Instrumentation

-

HPLC System: Binary gradient pump, Vacuum degasser.

-

Detector: Fluorescence Detector (FLD).

-

Excitation: 290 nm

-

Emission: 340 nm

-

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

Experimental Protocol

Preparation of Reagent Solutions

Stability Warning: Prepare the derivatizing reagent fresh weekly. Store the catalyst solution in a desiccator.

-

Reagent Solution (2 mM): Dissolve this compound in HPLC-grade Acetonitrile.

-

Catalyst/Base Solution: Dissolve 18-crown-6 (10 mM) in Acetonitrile. Add excess powdered

(approx. 10 mg/mL) to this solution and sonicate. Use the supernatant for the reaction.

Derivatization Workflow

This protocol is optimized for fatty acids in biological plasma but is adaptable to other carboxyl-containing drugs.

-

Extraction: Extract analyte from the biological matrix (LLE or SPE). Evaporate the extract to dryness under Nitrogen.

-

Reconstitution: Add 100 µL of the Catalyst/Base supernatant to the dried residue. Vortex for 30 seconds.

-

Addition: Add 100 µL of the Reagent Solution (BEN). Cap the vial tightly.

-

Reaction: Incubate at 80°C for 30 minutes in a heating block.

-

Termination/Cleanup: Cool to room temperature.

-

Optional: If reagent peaks interfere, perform a liquid-liquid wash by adding Hexane/Water. The derivative moves to Hexane; excess reagent and salts stay in the aqueous/organic interface.

-

-

Injection: Inject 10 µL directly into the HPLC (or the Hexane layer if washed).

HPLC Method Parameters

| Parameter | Condition |

| Mobile Phase A | Water / Acetonitrile (10:90) |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Gradient | Isocratic A (for short chain) or Gradient A -> B (for long chain fatty acids) |

| Column Temp | 30°C |

| Detection | FLD (Ex 290nm / Em 340nm) |

Method Validation & Performance

Sensitivity and Linearity

The naphthalene moiety provides high quantum yield fluorescence.

-

LOD (Limit of Detection): 10–50 femtomoles (fmol) per injection (S/N = 3).

-

Linearity:

over the range of 0.1 pmol to 10 nmol.

Derivative Stability

Unlike derivatives formed with 9-anthryldiazomethane (ADAM), the ester linkage formed by this compound is highly stable.

-

Hydrolytic Stability: Stable for >1 week at 4°C in Acetonitrile/Water mixtures.

-

Photostability: Moderate. Autosamplers should be darkened/covered.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Water contamination | Ensure |

| Huge Solvent Peak | Excess Reagent | The reagent itself is fluorescent. Use a gradient that separates the reagent (elutes early) from the analyte esters (elute late). |

| Precipitation | Salt Saturation | Filter the sample through a 0.22 µm PTFE filter before injection to remove residual carbonate. |

Analytical Workflow Diagram

Figure 2: Step-by-step workflow from biological sample to fluorescence detection.[1]

References

-

Yamaguchi, M., et al. (1988). High-performance liquid chromatography of carboxylic acids with this compound. Journal of Chromatography A.

-

Tsuruta, Y., et al. (1999). Fluorescence derivatization reagents for carboxylic acids in HPLC. Analytical Sciences.[2]

-

Sigma-Aldrich (Merck). Derivatization Reagents for HPLC - Technical Guide.

-

BenchChem. this compound Product Data and Applications.

Sources

Application Note: High-Sensitivity Profiling of Organic Acids using 1-(2-Bromoethoxy)naphthalene

This guide details the application of 1-(2-Bromoethoxy)naphthalene (also known as 2-Bromoethyl 1-naphthyl ether ) as a fluorescent derivatization reagent for the high-sensitivity detection of organic acids.

Abstract

The precise quantification of carboxylic acids (fatty acids, bile acids, prostaglandins) in biological matrices is often hindered by their lack of native fluorescence and weak UV absorption. This compound serves as a robust alkylating agent that introduces a highly fluorescent naphthalene moiety to the target acid. Unlike unstable phenacyl esters, the resulting 2-(1-naphthoxy)ethyl esters are chemically stable, allowing for robust HPLC separation. This protocol utilizes 18-crown-6 ether catalysis to overcome the inherent low reactivity of the alkyl bromide group, ensuring quantitative derivatization under mild conditions.

Chemical Mechanism & Properties[1]

The Reagent

-

Name: this compound

-

Synonym: 2-Bromoethyl 1-naphthyl ether[1]

-

Structure: Naphthalene ring linked to an ethyl bromide chain via an ether bond.

-

Role: Electrophilic Alkylating Agent.

Reaction Scheme

The derivatization proceeds via a nucleophilic substitution (

Fluorescence Properties

The naphthalene tag provides strong native fluorescence, significantly lowering the Limit of Detection (LOD) compared to UV absorption.

-

Excitation (

): 280 – 290 nm -

Emission (

): 330 – 350 nm

Experimental Protocol

Materials Required[3][4][5]

-

Reagent: this compound (Solid or 10 mg/mL solution in Acetone).

-

Catalyst: 18-Crown-6 ether (5 mg/mL in Acetone).

-

Base: Potassium Carbonate (

), anhydrous, fine powder. -

Solvent: HPLC-grade Acetone or Acetonitrile (ACN).

-

Standard: Fatty Acid mixture (e.g., Stearic acid, Oleic acid) for calibration.

Derivatization Workflow

Step 1: Sample Preparation

-

Evaporate the aqueous/biological sample containing organic acids to dryness under a stream of nitrogen.

-

Note: Water interferes with the reaction; ensure the residue is completely dry.

Step 2: Reaction Assembly

-

Add 100 µL of 18-Crown-6 solution (Catalyst) to the dried residue.

-

Add 10-20 mg of solid anhydrous

. -

Add 100 µL of This compound reagent solution .

-

Cap the vial tightly (PTFE-lined cap).

Step 3: Incubation

-

Vortex for 30 seconds to mix.

-

Heat the vial at 60°C for 45 minutes in a heating block.

-

Critical Insight: Unlike phenacyl bromides which react in 10-15 mins, this alkyl bromide is less reactive. The crown ether and heat are non-negotiable for quantitative yield.

-

Step 4: Termination & Cleanup

-

Cool to room temperature.

-

(Optional) Add 50 µL of acetic acid to neutralize excess base if the column is pH sensitive.

-

Filter through a 0.22 µm PTFE syringe filter to remove solid

. -

Inject 10 µL into the HPLC system.

HPLC Analysis Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water / Acetonitrile (80:20) |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-5 min: 30% B; 5-25 min: Linear to 100% B; Hold 5 min. |

| Detection | Fluorescence: |

| Temperature | 30°C |

Visualization of Workflow

Caption: Step-by-step workflow for derivatizing organic acids with this compound using crown ether catalysis.

Method Performance & Troubleshooting

Performance Metrics

-

Selectivity: Highly specific for carboxyl groups (-COOH). Hydroxyls (-OH) generally do not react under these mild conditions.

-

Sensitivity: Detection limits (LOD) typically in the femtomole (fmol) range (10-100 fmol on-column), superior to UV detection (254 nm).

-

Stability: Derivatives are stable in acetonitrile solution for >1 week at 4°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Small Peaks | Incomplete reaction due to moisture. | Ensure sample is completely dry. Water deactivates the "naked" anion. |

| Precipitate in Vial | Excess | Normal. Filter sample before injection to protect HPLC injector. |

| Tailing Peaks | Residual unreacted acid or column interactions. | Add 0.1% Formic Acid to Mobile Phase A to suppress ionization of free silanols. |

| No Fluorescence | Incorrect Wavelengths. | Check detector: Ex 290 nm / Em 340 nm. Naphthalene has a sharp Stokes shift. |

References

-

Irshad, R., et al. (2023). "Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes." Journal of Fluorescence, 33, 1273–1303. Link

-

Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids." Molecular Probes Handbook. Link

-

Phenomenex. "Rezex ROA-Organic Acid H+ HPLC Column Guide." Link

-

Tsuruta, Y., et al. (1999). "A new fluorogenic reagent for labelling carboxylic acids in HPLC."[2] Analytical Sciences.[3] (Contextual grounding for crown ether/K2CO3 catalysis in esterification).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1-(2-Bromoethoxy)naphthalene

Welcome to the technical support center for the synthesis of 1-(2-bromoethoxy)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this Williamson ether synthesis, enabling you to improve your reaction yields and product purity. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting advice.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired this compound is the most frequent challenge. This can often be traced back to several key factors in the reaction setup.

Possible Cause 1: Incomplete Deprotonation of 1-Naphthol

-

Scientific Rationale: The Williamson ether synthesis is an SN2 reaction where the nucleophile is the naphthoxide anion, not the neutral 1-naphthol. The hydroxyl proton of 1-naphthol is acidic, but a sufficiently strong base is required to deprotonate it completely and generate the more potent nucleophile. Incomplete deprotonation results in a lower concentration of the active nucleophile, leading to a sluggish and incomplete reaction.

-

Suggested Solution:

-

Choice of Base: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be effective, particularly under phase-transfer conditions.

-

Anhydrous Conditions: If using a strong base like NaH, ensure your solvent is scrupulously dry. NaH reacts violently with water, which would consume the base and introduce unwanted side reactions.

-

Order of Addition: Add the base to the solution of 1-naphthol in an appropriate solvent and allow sufficient time for the deprotonation to complete before adding the 1,2-dibromoethane. This can be visually confirmed by the dissolution of the naphthol and, in the case of NaH, the cessation of hydrogen gas evolution.

-

Possible Cause 2: Competing Elimination Reaction

-

Scientific Rationale: The naphthoxide ion is not only a good nucleophile but also a reasonably strong base. It can induce an E2 elimination reaction with 1,2-dibromoethane to form vinyl bromide and regenerate 1-naphthol. This side reaction becomes more prominent at higher temperatures.

-

Suggested Solution:

-

Temperature Control: Maintain a moderate reaction temperature. Refluxing in a solvent like acetone (boiling point ~56 °C) or acetonitrile (boiling point ~82 °C) is often a good starting point. Avoid excessively high temperatures which favor elimination over substitution.[1]

-

Solvent Choice: Polar aprotic solvents such as DMF or DMSO can accelerate SN2 reactions. However, they can also promote elimination, so temperature control remains crucial.

-

Possible Cause 3: Insufficient Reaction Time

-

Scientific Rationale: The reaction may be kinetically slow under the chosen conditions.

-

Suggested Solution:

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will allow you to determine when the starting material has been consumed and the reaction is complete. Reactions can take anywhere from a few hours to overnight.

-

Issue 2: Formation of a Significant Amount of White Precipitate (Side Product)

The formation of a high-melting point, poorly soluble white solid is a common observation, especially when the stoichiometry is not carefully controlled.

Possible Cause: Formation of 1,2-di(naphthalen-1-yloxy)ethane

-